molecular formula C25H31N3O B3992731 2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline

2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B3992731
M. Wt: 389.5 g/mol
InChI Key: RWBHOBODSVVHJW-UHFFFAOYSA-N
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Description

2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features an indole moiety, a piperidine ring, and an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the isoquinoline ring via a Pictet-Spengler reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine and isoquinoline rings contribute to the compound’s overall binding affinity and specificity . These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline is unique due to its combination of the indole, piperidine, and isoquinoline moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O/c1-18-23-14-22(29-2)9-10-24(23)26-25(18)17-27-12-5-8-21(16-27)28-13-11-19-6-3-4-7-20(19)15-28/h3-4,6-7,9-10,14,21,26H,5,8,11-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBHOBODSVVHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)CN3CCCC(C3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
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2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
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2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
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2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
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2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
Reactant of Route 6
2-[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline

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